4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves direct C-H arylation polymerization . For instance, a series of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers were synthesized via this method . Two donor moieties [3-hexylthiophene and 1,4-bis(dodecyloxy)benzene], and one acceptor unit 4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole were used for direct C-H arylation polymerization .Scientific Research Applications
Photocatalysis for Hydrogen Evolution
BBT-1 has been investigated as a promising material for photocatalytic hydrogen evolution. Researchers have synthesized sulfone-based dual acceptor copolymers using BBT-1 as a building block. These copolymers exhibit high photocatalytic activities under visible-light illumination, making them potential candidates for efficient water splitting .
Organic Electronics and Optoelectronics
BBT-1 derivatives have been explored in organic electronic devices due to their excellent charge transport properties. These compounds can serve as electron-donating materials in organic solar cells, field-effect transistors, and light-emitting diodes. Their π-conjugated structure allows efficient charge transfer and exciton generation .
Polymer Semiconductors
In the realm of polymer semiconductors, BBT-1-based polymers have garnered attention. Their unique molecular architecture contributes to improved charge mobility, making them suitable for use in organic photovoltaics and organic thin-film transistors. Researchers continue to optimize their performance .
Sensors and Detection
BBT-1 derivatives can be functionalized for sensing applications. Their electron-rich thiophene moieties enable interactions with analytes, leading to changes in electrical conductivity or fluorescence. Potential uses include gas sensors, chemical detectors, and biosensors .
Materials for Energy Storage
BBT-1-containing materials have been explored for energy storage devices. Their redox-active nature makes them suitable as electrode materials in supercapacitors and lithium-ion batteries. Researchers investigate their electrochemical performance and stability .
Supramolecular Chemistry
BBT-1 can participate in supramolecular assemblies due to its π-conjugated structure. Researchers have used it as a building block for constructing functional materials, such as coordination complexes, host-guest systems, and molecular cages. These assemblies find applications in molecular recognition and drug delivery .
Mechanism of Action
Target of Action
Similar compounds have been used in the construction of various organic optoelectronic devices . These compounds often target electron-deficient building blocks in these devices .
Mode of Action
It’s known that similar compounds can act as an electron-output site due to their strong electron-withdrawing ability . This suggests that 4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine may interact with its targets by donating or accepting electrons.
Biochemical Pathways
Similar compounds have been used in photocatalytic hydrogen evolution by water splitting . This suggests that 4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine may affect pathways related to energy production and conversion.
Result of Action
Similar compounds have shown high photocatalytic activities under visible-light illumination . This suggests that 4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine may have similar effects.
Action Environment
Similar compounds have shown residual efficiencies after more than 200 hours of aging under one sun illumination . This suggests that environmental factors such as light exposure and aging may influence the action of 4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine.
properties
IUPAC Name |
4-(5-hexylsulfanylthiophen-2-yl)-2-[4-(5-hexylsulfanylthiophen-2-yl)pyridin-2-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2S4/c1-3-5-7-9-19-33-29-13-11-27(35-29)23-15-17-31-25(21-23)26-22-24(16-18-32-26)28-12-14-30(36-28)34-20-10-8-6-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNHCHNTHIFIQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)SCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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